(3R,S)-N'-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-3-hydroxybutyric acid
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Overview
Description
(3R,S)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-3-hydroxybutyric acid is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,S)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-3-hydroxybutyric acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide bonds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,S)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-3-hydroxybutyric acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can target the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the amide or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3R,S)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-3-hydroxybutyric acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its multiple functional groups make it a versatile tool for probing biological systems.
Medicine
In medicine, (3R,S)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-3-hydroxybutyric acid has potential therapeutic applications. It may be investigated for its ability to interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes.
Industry
In industrial applications, this compound can be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and other high-value chemicals.
Mechanism of Action
The mechanism of action of (3R,S)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-3-hydroxybutyric acid involves its interaction with specific molecular targets. These interactions can lead to the modulation of enzymatic activity or the alteration of signaling pathways. The compound’s multiple functional groups allow it to engage in various types of chemical interactions, making it a versatile tool for studying biological processes.
Properties
CAS No. |
174740-56-8 |
---|---|
Molecular Formula |
C42H70N2O6 |
Molecular Weight |
699.0 g/mol |
IUPAC Name |
4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C42H70N2O6/c1-27(2)29-16-21-42(37(50)43-24-12-10-8-9-11-13-34(47)44-26-28(45)25-35(48)49)23-22-40(6)30(36(29)42)14-15-32-39(5)19-18-33(46)38(3,4)31(39)17-20-41(32,40)7/h28-33,36,45-46H,1,8-26H2,2-7H3,(H,43,50)(H,44,47)(H,48,49)/t28?,29-,30+,31-,32+,33-,36+,39-,40+,41+,42-/m0/s1 |
InChI Key |
AYOCYBPDYPSXIV-OKZCBTSDSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NCC(CC(=O)O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NCC(CC(=O)O)O |
Origin of Product |
United States |
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